molecular formula C13H15Cl2NO3S B6506056 Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- CAS No. 898405-25-9

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Cat. No.: B6506056
CAS No.: 898405-25-9
M. Wt: 336.2 g/mol
InChI Key: NKGYWGXGHOTUIU-UHFFFAOYSA-N
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Description

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a chemical compound with the molecular formula C13H15Cl2NO3S . This compound is characterized by the presence of a benzamide core substituted with two chlorine atoms at the 2 and 5 positions, an ethyl group, and a tetrahydro-1,1-dioxido-3-thienyl group. It has a molecular mass of 336.234 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzoic acid, ethylamine, and tetrahydrothiophene-1,1-dioxide.

    Formation of Benzamide Core: The 2,5-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with ethylamine to form 2,5-dichloro-N-ethylbenzamide.

    Introduction of Tetrahydro-1,1-dioxido-3-thienyl Group: The final step involves the reaction of 2,5-dichloro-N-ethylbenzamide with tetrahydrothiophene-1,1-dioxide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorine-substituted positions or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound without the chlorine and tetrahydro-1,1-dioxido-3-thienyl substitutions.

    2,5-Dichlorobenzamide: Similar structure but lacks the ethyl and tetrahydro-1,1-dioxido-3-thienyl groups.

    N-Ethylbenzamide: Lacks the chlorine and tetrahydro-1,1-dioxido-3-thienyl substitutions.

Uniqueness

Benzamide, 2,5-dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3S/c1-2-16(10-5-6-20(18,19)8-10)13(17)11-7-9(14)3-4-12(11)15/h3-4,7,10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYWGXGHOTUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163941
Record name 2,5-Dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898405-25-9
Record name 2,5-Dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898405-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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